molecular formula C10H13BrN2O B12051605 1-(6-Bromopyridin-2-yl)piperidin-3-ol

1-(6-Bromopyridin-2-yl)piperidin-3-ol

Cat. No.: B12051605
M. Wt: 257.13 g/mol
InChI Key: INBUDHUQWUBOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . This compound features a bromopyridine moiety attached to a piperidin-3-ol structure, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 1-(6-Bromopyridin-2-yl)piperidin-3-ol typically involves the reaction of 6-bromopyridine with piperidin-3-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-(6-Bromopyridin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions . The piperidin-3-ol structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)piperidin-3-ol

InChI

InChI=1S/C10H13BrN2O/c11-9-4-1-5-10(12-9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7H2

InChI Key

INBUDHUQWUBOTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.